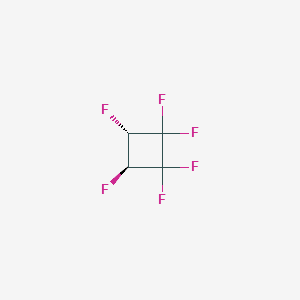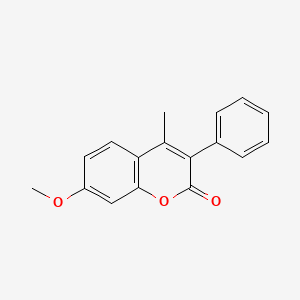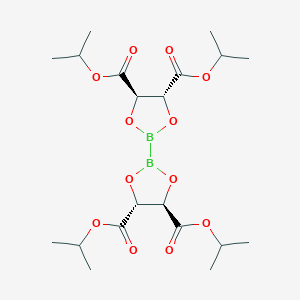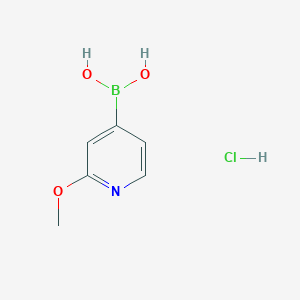
4-Chloro-1,1,2-trifluoro-1-butene
Übersicht
Beschreibung
4-Chloro-1,1,2-trifluoro-1-butene is a chemical compound with the molecular formula C4H4ClF3 . It has a molecular weight of 144.52 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H4ClF3/c5-2-1-3(6)4(7)8/h1-2H2 . The average mass of the molecule is 144.523 Da and the monoisotopic mass is 143.995361 Da .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
- Heterocyclization Applications : 4-Chloro-1,1,2-trifluoro-1-butene is used in the synthesis of trihalomethylated bicyclic heterocycles. This involves the heterocyclization of related trifluoro and chloro compounds into isoxazoles and pyrazoles derivatives (Flores et al., 2005).
Chemical Reaction Dynamics
- Epoxidation and Carbon Skeleton Cleavage : The compound is involved in reactions like epoxidation with sodium hypohalites, leading to cleavage of the carbon skeleton at the double bond and formation of polyfluorocarboxylic acid sodium salts as by-products (Zapevalov et al., 2004).
Atmospheric Chemistry
- Atmospheric Reactions and Environmental Impact : Studies on the kinetics of atmospheric reactions of 4-chloro-1-butene, a chloroalkene, have been conducted. These studies are crucial for understanding its environmental impact, including its role in air quality and human health (Zhu et al., 2018).
Polymer Science
- Copolymerization : In the field of polymer science, this compound is used for the copolymerization with other monomers like vinylidene fluoride. This research aids in developing new materials with specific properties (Guiot et al., 2005).
Catalytic Processes
- Selective Catalytic Fluorination : The compound is significant in catalytic processes, such as the selective catalytic fluorination of related compounds, which is essential for synthesizing intermediates used in various industrial applications (Mao et al., 2014).
Photochemical Studies
- Photochemical Properties : Research on the photochemical properties of related chlorofluorocarbons, including this compound, helps in understanding their behavior and reactivity under different atmospheric conditions (Orkin et al., 2017).
Synthesis of Novel Compounds
- New Compounds Synthesis : The chemical serves as a starting material or intermediate in the synthesis of novel compounds with potential applications in various fields, from medicine to materials science (Volchkov et al., 2020).
Wirkmechanismus
Mode of Action
It’s known that chloroalkenes, a class of compounds to which 4-chloro-1,1,2-trifluoro-1-butene belongs, can undergo various reactions such as addition, substitution, and elimination .
Biochemical Pathways
Chloroalkenes, including this compound, are known to have adverse effects on human health and air quality , suggesting they may interact with various biochemical pathways.
Result of Action
Chloroalkenes are known to have adverse effects on human health and air quality , suggesting potential cytotoxic effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactions with atmospheric constituents such as O3, OH, NO3, and Cl have been studied . The reaction with OH is the main loss process for this compound, while in coastal areas and in the marine boundary layer, the loss by Cl reaction becomes important .
Biochemische Analyse
Biochemical Properties
4-Chloro-1,1,2-trifluoro-1-butene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as a substrate or inhibitor for certain enzymes, influencing their activity. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The nature of these interactions can vary, with this compound potentially binding to the active site of the enzyme, thereby inhibiting its activity or altering its substrate specificity .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in detoxification processes, leading to changes in the levels of specific proteins and enzymes. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, potentially leading to changes in the production of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding interaction with biomolecules, such as enzymes and receptors. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of degradation products that may have different biological activities. Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, such as changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. For example, high doses of this compound can result in toxic effects, such as oxidative stress and cell death. Additionally, threshold effects may be observed, where a certain dosage level is required to elicit a specific biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The metabolic flux and levels of specific metabolites can be affected by the presence of this compound, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can facilitate the transport of this compound to specific tissues, influencing its localization and biological activity .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can affect mitochondrial function and energy production .
Eigenschaften
IUPAC Name |
4-chloro-1,1,2-trifluorobut-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF3/c5-2-1-3(6)4(7)8/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHUKZXPIZGLJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(=C(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90958844 | |
| Record name | 4-Chloro-1,1,2-trifluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
235106-11-3, 378-81-4 | |
| Record name | 4-Chloro-1,1,2-trifluoro-1-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=235106-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1,1,2-trifluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


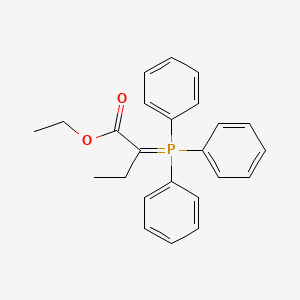

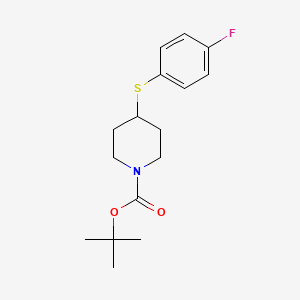

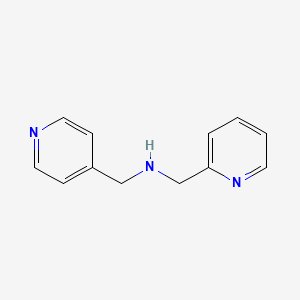

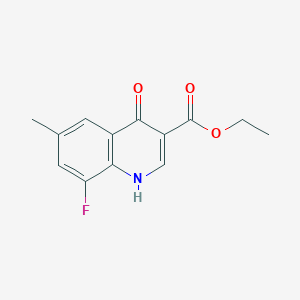
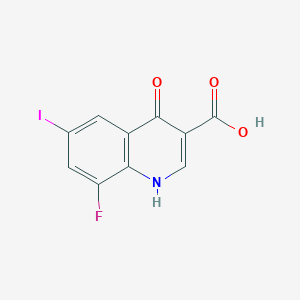

![1-[5-(1,1,2,2,3,3,3-Heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3040682.png)
